molecular formula C13H11ClF3NO3 B7633580 (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate

(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate

Cat. No. B7633580
M. Wt: 321.68 g/mol
InChI Key: MVLSBYWXZJKIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of pyrrolidine and benzoic acid and has been found to possess interesting properties that make it suitable for use in various research studies.

Scientific Research Applications

(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate has been used in various research studies due to its potential applications in the field of medicinal chemistry. This compound has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it suitable for use in the development of new drugs. It has also been used as a building block in the synthesis of other compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also act by modulating the activity of ion channels in the nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate has been found to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant activity. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate in lab experiments include its potential therapeutic applications and low toxicity profile. However, its limited solubility in water and other solvents may pose challenges in its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and neurological disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis of (5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate involves the reaction of pyrrolidine and benzoic acid with chloroform and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several research studies and has been found to be reliable and efficient.

properties

IUPAC Name

(5-oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO3/c14-9-4-7(3-8(5-9)13(15,16)17)12(20)21-6-10-1-2-11(19)18-10/h3-5,10H,1-2,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLSBYWXZJKIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxopyrrolidin-2-yl)methyl 3-chloro-5-(trifluoromethyl)benzoate

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